molecular formula C25H25N3O4 B3742624 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide

Cat. No. B3742624
M. Wt: 431.5 g/mol
InChI Key: PYCPBYMMMYHXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screen for inhibitors of the NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). MLN4924 has been shown to selectively inhibit NAE activity, leading to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This mechanism of action has been implicated in the regulation of cell cycle progression, DNA replication, and DNA damage response pathways, making MLN4924 a promising candidate for cancer therapy.

Mechanism of Action

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide exerts its anti-cancer effects by selectively inhibiting the NEDD8-activating enzyme (NAE), which is an essential component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the targeted degradation of intracellular proteins, and plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA damage response pathways. NAE is responsible for activating the small ubiquitin-like modifier NEDD8, which in turn conjugates with cullin-RING ligase (CRL) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent degradation of a wide range of intracellular proteins. By selectively inhibiting NAE activity, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide leads to the accumulation of NEDD8-conjugated proteins and the subsequent activation of the CRL E3 ubiquitin ligase complex. This results in the targeted degradation of specific intracellular proteins, including those that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3. This leads to the cleavage of various intracellular proteins, including PARP and lamin A/C, resulting in apoptotic cell death. In addition, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been shown to induce DNA damage and inhibit DNA replication, which can lead to cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide is its broad-spectrum activity against a wide range of cancer types. In addition, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index. However, one limitation of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide is its relatively short half-life, which may limit its efficacy in vivo. In addition, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide may have off-target effects on other proteins in the ubiquitin-proteasome system, which could lead to unwanted side effects.

Future Directions

There are several future directions for the study of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as chemotherapy or targeted therapies. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide in clinical trials. Finally, the identification of biomarkers that can predict response to N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide may help to identify patients who are most likely to benefit from this therapy.

Scientific Research Applications

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide can induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, breast, prostate, lung, and colon cancers. In addition, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide has been shown to inhibit tumor growth in xenograft models of several different cancer types. These findings suggest that N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide may have broad-spectrum activity against a wide range of cancer types.

properties

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-14-18(10-13-22(16)28(31)32)24(30)27-21-7-5-6-20(15-21)26-23(29)17-8-11-19(12-9-17)25(2,3)4/h5-15H,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCPBYMMMYHXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.